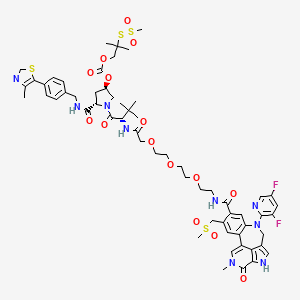
O-Desmethyl Midostaurin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Midostaurin-d5 is a deuterium-labeled derivative of O-Desmethyl Midostaurin, which is an active metabolite of Midostaurin. Midostaurin is a multi-targeted protein kinase inhibitor used in the treatment of various cancers, including acute myeloid leukemia and systemic mastocytosis . The deuterium labeling in this compound enhances its stability and allows for more precise tracking in metabolic studies .
Preparation Methods
The synthesis of O-Desmethyl Midostaurin-d5 involves the deuterium labeling of O-Desmethyl Midostaurin. The process typically includes the following steps:
Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Industrial production methods for this compound are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
O-Desmethyl Midostaurin-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-Desmethyl Midostaurin-d5 has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the metabolism and distribution of Midostaurin in the body.
Cancer Research: It is investigated for its potential as an anti-cancer agent, particularly in the treatment of acute myeloid leukemia and systemic mastocytosis.
Biological Studies: It is used in various cellular assays to study its effects on cell viability, protein expression, and cellular morphology.
Mechanism of Action
O-Desmethyl Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases. It inhibits the activity of protein kinase C alpha (PKCα), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type or mutant FMS-like tyrosine kinase 3 (FLT3) tyrosine kinases . These inhibitions disrupt various signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .
Comparison with Similar Compounds
O-Desmethyl Midostaurin-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Similar compounds include:
O-Desmethyl Midostaurin: The non-deuterated version of this compound, which is also an active metabolite of Midostaurin.
Midostaurin: The parent compound, a multi-targeted protein kinase inhibitor used in cancer treatment.
CGP52421: Another active metabolite of Midostaurin, which also inhibits multiple receptor tyrosine kinases.
These compounds share similar mechanisms of action but differ in their stability and tracking capabilities due to the presence or absence of deuterium labeling .
Properties
Molecular Formula |
C34H28N4O4 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1/i3D,4D,5D,10D,11D |
InChI Key |
PXOCRDZEEXVZQC-CANNTNAISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2O)(O3)C)CNC7=O)[2H])[2H] |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
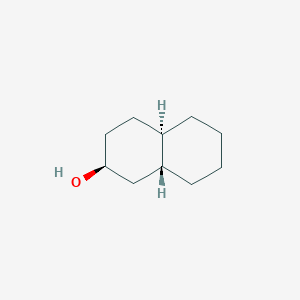
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
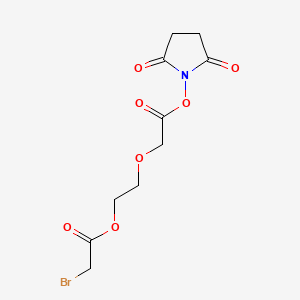
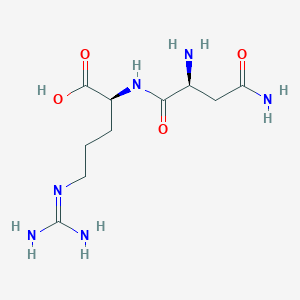
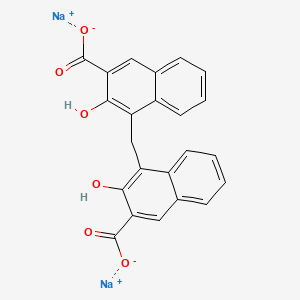
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)
![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)
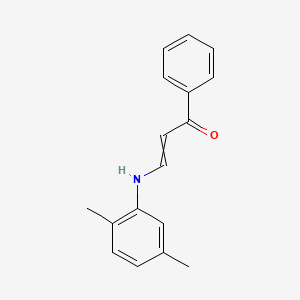
![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)
